1,4-Dihydroxy-2,2-dimethylpiperazine
Overview
Description
1,4-Dihydroxy-2,2-dimethylpiperazine is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical and Nutraceutical Applications : The crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid suggests potential applications in pharmaceuticals and nutraceuticals due to the presence of hydrogen bonds (Dega-Szafran, Katrusiak, & Szafran, 2006).
Material Science and Production : In the context of material science, 1,4-dimethylpiperazine has been identified as a suitable substitute catalyst in polyurethane foam production, offering better in-mold flowability and slower cure times compared to triethylene diamine (Samarappuli & Liyanage, 2018).
Chemical Properties : Studies on vapour pressures and molar excess enthalpies in 1,4-dimethylpiperazine mixtures with n-heptane or cyclohexane have been conducted, confirming the validity of group contribution (DISQUAC) predictions and highlighting intramolecular effects on quasi-chemical parameters (Dahmani, Kaci, & Jose, 1997).
Crystallography and Molecular Structure : The crystal structure of 1,4-dimethylpiperazine mono-betaine monohydrate shows a cyclic oligomer formation, indicating its structural significance (Dega-Szafran, Katrusiak, & Szafran, 2008).
Drug Discovery and Development : Research in drug discovery has explored the use of 1,4-Dihydroxy-2,2-dimethylpiperazine derivatives. For instance, CCR1 antagonists with 2-heteroaryl or cinnamoyl acyl groups showing potential for treating inflammatory diseases have been studied, demonstrating good receptor affinity and pharmacokinetic properties (Norman, 2006).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, 1,4-Dihydroxy-2-naphthoyl coenzyme A (DHNA-CoA) synthase, a typical crotonase fold enzyme, undergoes conformational changes in catalysis. These changes include the folding of an active-site loop into a β-hairpin and significant reorientation of a helix at the carboxy terminus .
Future Directions
The future directions of research on compounds like 1,4-Dihydroxy-2,2-dimethylpiperazine could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, menaquinone (MK), a compound related to this compound, has been studied for its role in the electron-transfer system in prokaryotes .
Properties
IUPAC Name |
1,4-dihydroxy-2,2-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2)5-7(9)3-4-8(6)10/h9-10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNOFPEHTXCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349800 | |
Record name | 1,4-dihydroxy-2,2-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118176-37-7 | |
Record name | 1,4-dihydroxy-2,2-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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